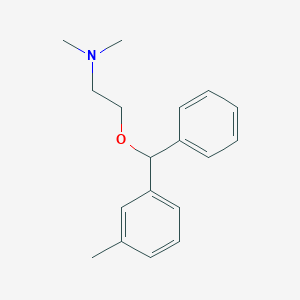

O-Demethyl-m-methyl orphenadrine

Übersicht

Beschreibung

O-Demethyl-m-methyl orphenadrine is a chemical compound . It is also known as N,N-dimethyl-2-[(3-methylphenyl)-phenylmethoxy]ethanamine .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. Unfortunately, the specific synthesis process is not available in the retrieved data .Chemical Reactions Analysis

This compound undergoes various chemical reactions. It is metabolized in the liver, and its pharmacologically active metabolites are N-demethyl orphenadrine and N,N-didemethyl orphenadrine . More detailed information about its chemical reactions is not available in the retrieved data .Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 360.4±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . Its molar refractivity is 84.4±0.3 cm3, and it has 2 H bond acceptors, 0 H bond donors, and 6 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Metabolism and Excretion

- Research has developed quantitative methods for analyzing orphenadrine in urine and blood plasma, focusing on its metabolism and excretion. A study showed that less than 30% of orphenadrine is excreted unchanged after an oral dose, indicating significant metabolism involving the aromatic rings (Jack, Stenlake, & Templeton, 1971).

- Another study highlighted that the urinary excretion of orphenadrine is dependent on urine output and pH. This data was used to propose a three-compartmental model describing the kinetics of absorption, distribution, and metabolism of orphenadrine (Beckett & Khan, 1971).

Pharmacodynamics and Receptor Interaction

- Orphenadrine's effect on the level and binding of 5-hydroxytryptamine (5HT) in rat brain was investigated, showing that it significantly raised the level of bound 5HT. This indicates an impact on the permeability of biological membranes (Roozemond & Nauta, 1966).

- The interaction of orphenadrine and its metabolites with hepatic microsomal cytochrome P-450 in rats was studied, revealing insights into the mechanisms of orphenadrine metabolism and its potential product inhibition (Bast & Noordhoek, 1982).

Neurological and Anticonvulsant Effects

- A study explored the central anticholinergic syndrome from orphenadrine in a child, highlighting its profound toxicity and anticholinergic properties (Garza, Osterhoudt, & Rutstein, 2000).

- Orphenadrine's influence on the protective activity of various antiepileptics in electroshock-induced convulsions in mice was examined, demonstrating its potential anticonvulsant properties and interaction with antiepileptic drugs (Czuczwar et al., 2009).

Demethylation and DNA Modification

- The influence of demethylating agents like orphenadrine on clinical response, methylation, and the immune system in solid tumours was systematically reviewed, providing insights into its potential application in cancer treatment (Linnekamp et al., 2017).

Voltage-Gated Sodium Channels and Pain Management

- Orphenadrine’s effects on voltage-gated sodium channels were evaluated, suggesting its role in analgesic efficacy and potential adverse reactions in overdose scenarios (Desaphy et al., 2009).

Wirkmechanismus

Target of Action

O-Demethyl-m-methyl orphenadrine, also known as 3-Methyldiphenhydramine, primarily targets histamine H1 receptors and NMDA receptors . These receptors play a crucial role in the central nervous system. Histamine H1 receptors are involved in allergic reactions and inflammation, while NMDA receptors are associated with learning, memory, and synaptic plasticity.

Mode of Action

The compound acts by binding to and inhibiting both histamine H1 receptors and NMDA receptors . This interaction results in the reduction of the physiological responses mediated by these receptors, such as allergic reactions and certain neurological processes.

Safety and Hazards

O-Demethyl-m-methyl orphenadrine is classified as having acute toxicity, oral (Category 4), H302 . It is harmful if swallowed . In case of exposure, it is recommended to wash skin thoroughly after handling, avoid eating, drinking or smoking when using this product, and to call a poison center or doctor if feeling unwell .

Biochemische Analyse

Biochemical Properties

It is known that the compound is a polyspecific organic cation This suggests that it may interact with various enzymes, proteins, and other biomolecules in the body, potentially influencing a range of biochemical reactions

Cellular Effects

Given its status as a polyspecific organic cation , it may influence cell function in a variety of ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Metabolic Pathways

The metabolic pathways involving O-Demethyl-m-methyl orphenadrine are not well characterized. Given its status as a polyspecific organic cation , it may interact with various enzymes or cofactors and could potentially influence metabolic flux or metabolite levels.

Eigenschaften

IUPAC Name |

N,N-dimethyl-2-[(3-methylphenyl)-phenylmethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-15-8-7-11-17(14-15)18(20-13-12-19(2)3)16-9-5-4-6-10-16/h4-11,14,18H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIVTUKDXUYWPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C2=CC=CC=C2)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21945-86-8 | |

| Record name | O-Demethyl-m-methyl orphenadrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021945868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-DEMETHYL-M-METHYL ORPHENADRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A40KR91PE2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-N-[2-(1H-indol-3-yl)ethyl]-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),3,5,8-tetraene-6-carboxamide](/img/structure/B461429.png)

![5-amino-N-(3-cyano-4,5-dimethylthiophen-2-yl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide](/img/structure/B461430.png)

![5-Amino-N-(1,3-benzodioxol-5-ylmethyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide](/img/structure/B461432.png)

![3-amino-6-methyl-N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B461435.png)

![3-amino-6-methyl-N-(3-methyl-5-isoxazolyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B461436.png)

![3-amino-N-(3,4-difluorophenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B461437.png)

![ethyl 4-{[(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)carbonyl]amino}benzoate](/img/structure/B461439.png)

![5-amino-N-(2-ethoxyphenyl)-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),3,5,8-tetraene-6-carboxamide](/img/structure/B461442.png)

![5-amino-N-(3-chloro-2-methylphenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide](/img/structure/B461444.png)

![5-Amino-N-(2-fluoro-4-methylphenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide](/img/structure/B461446.png)

![5-amino-N-(3-chloro-4-methylphenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide](/img/structure/B461447.png)

![8-amino-N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide](/img/structure/B461448.png)

![5-Amino-N-(3,4-dimethoxyphenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide](/img/structure/B461449.png)

![5-amino-N-(5-chloro-2-methylphenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide](/img/structure/B461452.png)